乙酸3-氧代-2,3-二氢-1H-吲唑-1-羧酸乙酯

描述

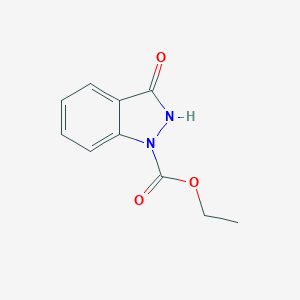

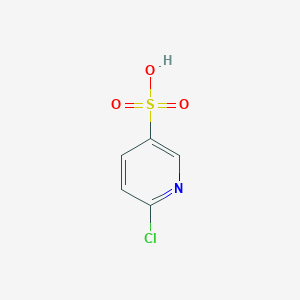

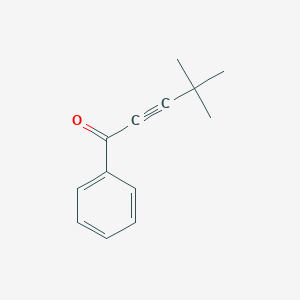

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a chemical compound that is part of the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrazole ring fused to a benzene ring and are known for their various biological activities. The ethyl ester group at the 1-position of the indazole indicates that this compound is a derivative with potential for further chemical modifications.

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the reaction between 1H-indazol-3-ol and ethyl chloroacetate in ethanol leads to the formation of several ethyl esters, including the target compound . This process may involve nucleophilic substitution and ring expansion mechanisms. Additionally, the "click chemistry" approach using organic azides and terminal alkynes provides an efficient route to synthesize substituted triazoles, which are structurally related to indazoles .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using spectroscopic methods such as IR, NMR, and mass spectroscopy, as well as single-crystal X-ray diffraction analysis . These techniques allow for the determination of the molecular geometry, the presence of functional groups, and the overall conformation of the molecule in the solid state. For example, the crystallographic analysis of a related oxazole derivative revealed the presence of intramolecular hydrogen bonds stabilizing the molecular structure .

Chemical Reactions Analysis

Indazole and its derivatives participate in various chemical reactions, which can be used to modify the compound or synthesize new derivatives. The presence of reactive functional groups, such as the ester group in ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, allows for transformations into other functional groups through reactions like hydrolysis, decarboxylation, and condensation . These reactions can be exploited to create a diverse array of indazole-based compounds with potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. Factors such as the presence of substituents, the nature of functional groups, and the overall molecular geometry affect properties like solubility, melting point, and reactivity. The synthesis of variously substituted oxazoles, for example, demonstrates how different substituents can be introduced to alter the compound's properties . The analysis of these properties is essential for understanding the behavior of these compounds in different environments and for their application in chemical synthesis and drug design.

科研应用

合成和表征

乙酸3-氧代-2,3-二氢-1H-吲唑-1-羧酸乙酯已被用于各种合成和表征研究中。例如,Ghelani等人(2017年)探讨了乙酸2-(2,6-二氧代环己基)-2-氧代乙酸酯的制备,这是合成具有抗菌性能的新型吲唑氧代二唑衍生物的关键中间体(Ghelani, Khunt, & Naliapara, 2017)。同样,Lebedˈ等人(2012年)研究了乙酸5-氨基-3-氧代-1,2-二氢-1H-吡唑-1-羧酸乙酯的环缩合反应,导致乙酸3-氧代-1,2-二氢-吡唑并[3,4-b]吡啶-1-羧酸酯的形成(Lebedˈ,Mozgovaya,Kos和Vovk,2012)。

化学反应和合成途径

已经进行了许多关于乙酸3-氧代-2,3-二氢-1H-吲唑-1-羧酸乙酯涉及的化学反应和合成途径的研究。Matiychuk等人(2011年)报道了一种合成乙酸1-芳基-5-氧代-4,5-二氢-1H-1,2,4-三唑-3-羧酸酯的新方法,使用一步回收方法(Matiychuk, Potopnyk, Luboradzki, & Obushak, 2011)。Cox等人(2003年)探讨了从异噁唑-5(2H)-酮合成手性2-氨基烷氧唑-4-羧酸酯的方法,展示了这种化合物在有机合成中的多功能性(Cox, Prager, & Svensson, 2003)。

药理学和生物活性

在药理学和生物活性方面,像Hong等人(2020年)专注于乙酸6-((叔丁基二苯基硅基)氧基)-1H-吲唑-3-羧酸乙酯的N-1-二氟甲基化,这是乙酸3-氧代-2,3-二氢-1H-吲唑-1-羧酸乙酯的衍生物,突出了它在各种化学转化中的潜力(Hong et al., 2020)。Amutha和Nagarajan(2012年)合成了一系列4,6-二芳基-4,5-二氢-3-羟基-2H-吲唑,展示了该化合物在创造具有潜在抗菌活性的物质中的相关性(Amutha和Nagarajan,2012)。

材料科学和化学工程

在材料科学和化学工程领域,Seike等人(2013年)对乙酸萘[2,3-f]异吲哚-1-羧酸乙酯的合成、结构和性质进行了研究,该化合物源自类似的化学结构,展示了它在材料科学中的潜在应用(Seike, Yamagami, Kakitani, Kuwajima, Uoyama, Nagaoka, Nakae, Mori, Okujima, & Uno, 2013)。

未来方向

Indazole, the core structure in “Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate”, has been found to have a wide variety of biological properties . Therefore, it is suggested that the medicinal properties of indazole and its derivatives should be explored in the future for the treatment of various pathological conditions .

性质

IUPAC Name |

ethyl 3-oxo-2H-indazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)9(13)11-12/h3-6H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZCKRFBTMJGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342740 | |

| Record name | Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |

CAS RN |

16105-24-1 | |

| Record name | Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)